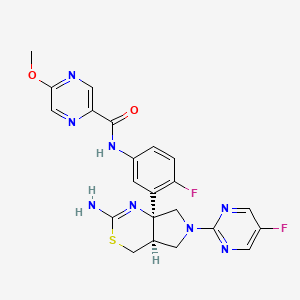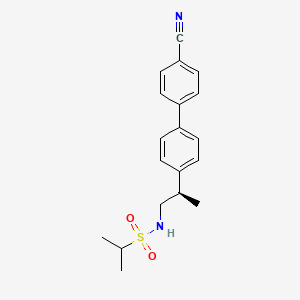
Mal-PEG4-CH2COOH
Descripción general
Descripción
The maleimide group is known for its ability to react selectively with thiol groups, while the carboxylic acid group can form amide bonds with amino groups . This compound is widely used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-CH2COOH typically involves the reaction of maleimide with a PEG chain that has a terminal carboxylic acid group. The reaction conditions often include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG4-CH2COOH undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Amide Bond Formation: The carboxylic acid group reacts with primary or secondary amines to form amide bonds.
Common Reagents and Conditions
Reaction Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products
Thioether Bonds: Formed when the maleimide group reacts with thiol groups.
Amide Bonds: Formed when the carboxylic acid group reacts with amines.
Aplicaciones Científicas De Investigación
Mal-PEG4-CH2COOH is used in various scientific research applications, including:
Chemistry: As a linker in the synthesis of complex molecules and conjugates.
Biology: In the development of bioconjugates for protein labeling and modification.
Medicine: In drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: As a surface modifier to enhance the biocompatibility of medical devices and implants.
Mecanismo De Acción
The mechanism of action of Mal-PEG4-CH2COOH involves its functional groups:
Comparación Con Compuestos Similares
Similar Compounds
Mal-PEG2-CH2COOH: A shorter PEG chain with similar functional groups.
Mal-PEG3-CH2COOH: An intermediate PEG chain length with similar functional groups.
Dibenzocyclooctyne-PEG4-maleimide: Contains a dibenzocyclooctyne group instead of a carboxylic acid.
Uniqueness
Mal-PEG4-CH2COOH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The presence of both maleimide and carboxylic acid groups allows for versatile applications in bioconjugation and surface modification .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO8/c16-12-1-2-13(17)15(12)3-4-20-5-6-21-7-8-22-9-10-23-11-14(18)19/h1-2H,3-11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIJGYJSVGSTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B608758.png)
